molecular formula C26H17Br2IN2O3 B11546024 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B11546024
M. Wt: 692.1 g/mol
InChI Key: UTJATJOBNSTSFZ-FJEPWZHXSA-N
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Description

2,4-Dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is a complex organic compound that features multiple functional groups, including bromine, iodine, and hydrazone

Preparation Methods

The synthesis of 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate typically involves multi-step organic reactions. The synthetic route may include:

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Hydrazone Formation: Reaction of naphthalen-1-ylacetyl hydrazine with an aldehyde or ketone to form the hydrazone linkage.

    Iodination: Introduction of iodine to the benzoate moiety.

    Coupling Reactions: Formation of the final compound through coupling of the brominated and iodinated intermediates under specific conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,4-Dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.

Scientific Research Applications

2,4-Dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate include:

    2,4-Dibromo-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate: Similar structure but with a phenyl group instead of a naphthyl group.

    2,4-Dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-iodobenzoate: Similar structure but with the iodine atom at a different position on the benzoate moiety.

    2,4-Dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities or material properties due to the variations in their structures.

Properties

Molecular Formula

C26H17Br2IN2O3

Molecular Weight

692.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H17Br2IN2O3/c27-19-12-18(25(22(28)14-19)34-26(33)21-10-3-4-11-23(21)29)15-30-31-24(32)13-17-8-5-7-16-6-1-2-9-20(16)17/h1-12,14-15H,13H2,(H,31,32)/b30-15+

InChI Key

UTJATJOBNSTSFZ-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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